3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of Pyrazole Moiety: The pyrazole ring can be introduced through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Attachment of Thiophene Ring: The thiophene ring can be attached via a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory and anesthetic agents.
Benzothiophene Derivatives: Compounds like raloxifene, used as selective estrogen receptor modulators, share the benzothiophene core.
Uniqueness
3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of benzothiophene, pyrazole, and thiophene moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H11Cl2N3OS2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3OS2/c18-11-4-1-5-12-14(11)15(19)16(25-12)17(23)21-13-6-7-20-22(13)9-10-3-2-8-24-10/h1-8H,9H2,(H,21,23) |
InChI Key |
FCXIVKFXAIRBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC=NN3CC4=CC=CS4)Cl |
Origin of Product |
United States |
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